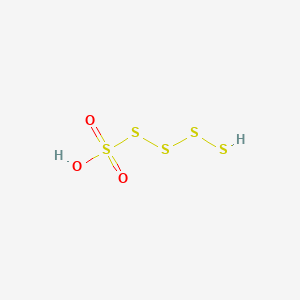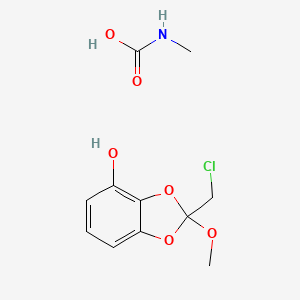
2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is a complex organic compound featuring a benzodioxole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves multiple steps. One common method includes the chloromethylation of a benzodioxole derivative, followed by methoxylation and subsequent carbamation. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl₂) and solvents like ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process typically includes distillation and purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of protein structures and inhibition of specific enzymatic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethyl-4-methyl-quinazoline: Similar in structure but differs in the presence of a quinazoline ring.
Benzoxazole derivatives: Share the benzodioxole ring but have different functional groups.
Propriétés
Numéro CAS |
61083-18-9 |
|---|---|
Formule moléculaire |
C11H14ClNO6 |
Poids moléculaire |
291.68 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C9H9ClO4.C2H5NO2/c1-12-9(5-10)13-7-4-2-3-6(11)8(7)14-9;1-3-2(4)5/h2-4,11H,5H2,1H3;3H,1H3,(H,4,5) |
Clé InChI |
RPRNTIITDHUWHJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)O.COC1(OC2=CC=CC(=C2O1)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


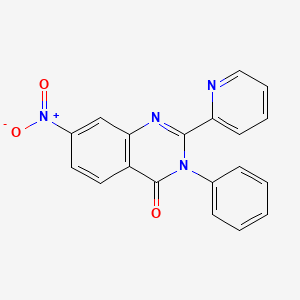
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
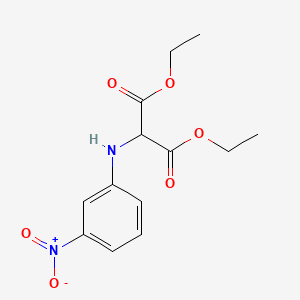
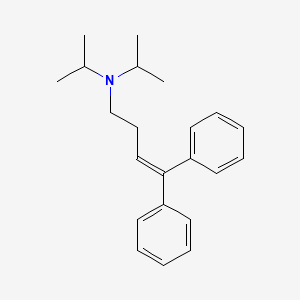
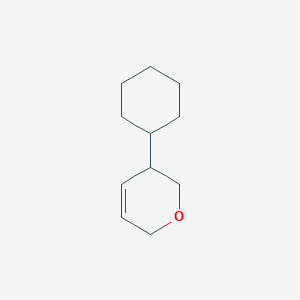
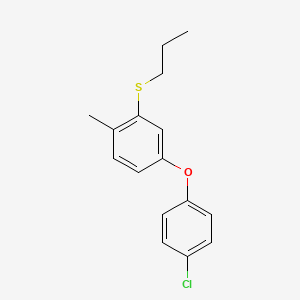
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)


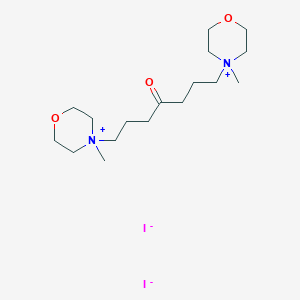

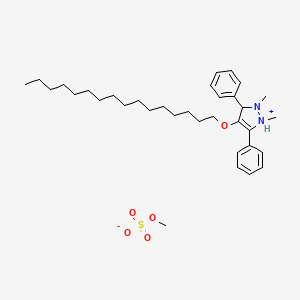
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
